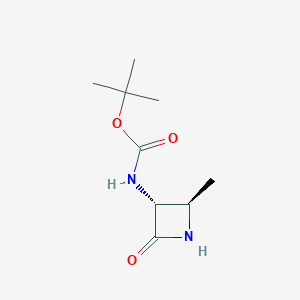

tert-Butyl ((2R,3R)-2-methyl-4-oxoazetidin-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl ((2R,3R)-2-methyl-4-oxoazetidin-3-yl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2R,3R)-2-methyl-4-oxoazetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable azetidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2R,3R)-2-methyl-4-oxoazetidin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that tert-butyl ((2R,3R)-2-methyl-4-oxoazetidin-3-yl)carbamate exhibits significant antimicrobial properties. Studies have shown that derivatives of azetidinone compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The ability to modify the side chains of this compound allows for the synthesis of various analogs with enhanced efficacy against resistant strains of bacteria .

1.2 Drug Development

The compound's structure suggests potential use in drug development, particularly in creating inhibitors for specific enzymes. For instance, azetidinones have been explored as inhibitors of β-lactamase enzymes, which are responsible for antibiotic resistance in many bacterial species. The carbamate moiety enhances solubility and bioavailability, making it a favorable candidate for further pharmacological studies .

Agrochemicals

2.1 Pesticide Formulation

The unique chemical structure of this compound has led to its investigation as a potential pesticide or herbicide. Compounds with azetidine rings are known to exhibit insecticidal properties, and modifications to this structure could yield effective agrochemicals that target specific pests while minimizing environmental impact .

2.2 Plant Growth Regulators

Additionally, the compound may serve as a plant growth regulator. Research into similar compounds has shown that they can influence plant growth patterns and stress responses, suggesting that this compound could be developed into a formulation that enhances crop resilience against abiotic stressors such as drought or salinity .

Materials Science

3.1 Polymer Chemistry

In materials science, this compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability due to the rigid azetidine ring structure. This application is particularly relevant in developing high-performance materials for industrial uses .

3.2 Coatings and Adhesives

The compound's properties may also be exploited in formulating advanced coatings and adhesives. The presence of the carbamate group can improve adhesion characteristics and resistance to environmental degradation, making it suitable for applications in automotive and aerospace industries where durability is crucial .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl ((2R,3R)-2-methyl-4-oxoazetidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

tert-Butyl carbamate: A simpler compound with similar protecting group properties.

tert-Butyl ((2R,3R)-2-methylpiperidin-3-yl)carbamate: Another carbamate derivative with different structural features.

Biological Activity

Chemical Structure and Properties

tert-Butyl ((2R,3R)-2-methyl-4-oxoazetidin-3-yl)carbamate is a compound that features a tert-butyl group attached to a 4-oxoazetidine ring. Its molecular formula is C9H16N2O3 with a molecular weight of approximately 200.23 g/mol. The presence of both a carbamate and a ketone functional group suggests significant potential for diverse biological activities, particularly in medicinal chemistry.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in therapeutic applications:

-

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit promising anticancer properties. For instance, derivatives with similar azetidine structures have been tested against cancer cell lines such as MCF-7, showing significant cytotoxic effects. The mechanism often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. -

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, including those involved in inflammatory processes. In particular, its structural characteristics allow it to interact with targets like N-acylethanolamine hydrolyzing acid amidase (NAAA), which is implicated in pain and inflammation modulation. -

Antimicrobial Properties

Some studies suggest that related azetidine derivatives may possess antimicrobial activities against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics.

Research Findings and Case Studies

A series of studies have documented the synthesis and biological evaluation of compounds related to this compound:

The biological activity of this compound can be attributed to several mechanisms:

-

Modulation of Signaling Pathways

The compound may influence signaling pathways critical for cell survival and proliferation, particularly in cancer cells. -

Interaction with Biological Targets

Its ability to bind to specific proteins or enzymes allows it to modulate their activity, leading to therapeutic effects. -

Structural Analogues

Studies on related compounds indicate that variations in substituents can significantly alter biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design.

Properties

Molecular Formula |

C9H16N2O3 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

tert-butyl N-[(2R,3R)-2-methyl-4-oxoazetidin-3-yl]carbamate |

InChI |

InChI=1S/C9H16N2O3/c1-5-6(7(12)10-5)11-8(13)14-9(2,3)4/h5-6H,1-4H3,(H,10,12)(H,11,13)/t5-,6-/m1/s1 |

InChI Key |

VSTSKETWEBYEHL-PHDIDXHHSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C(=O)N1)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC1C(C(=O)N1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.